Acetaldehyde O-(5-(trimethylsilyl)furan-2-yl) oxime

Description

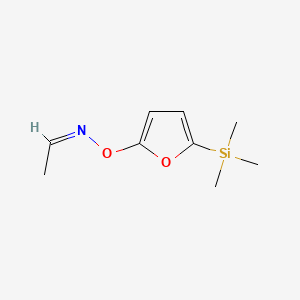

Acetaldehyde O-(5-(trimethylsilyl)furan-2-yl) oxime is a synthetic oxime derivative featuring a furan ring substituted with a trimethylsilyl (TMS) group at the 5-position. The oxime functional group (-NOH) is attached to the acetaldehyde moiety, forming an O-linked oxime ether.

Properties

Molecular Formula |

C9H15NO2Si |

|---|---|

Molecular Weight |

197.31 g/mol |

IUPAC Name |

(Z)-N-(5-trimethylsilylfuran-2-yl)oxyethanimine |

InChI |

InChI=1S/C9H15NO2Si/c1-5-10-12-8-6-7-9(11-8)13(2,3)4/h5-7H,1-4H3/b10-5- |

InChI Key |

ZWABXFGXMQRPRI-YHYXMXQVSA-N |

Isomeric SMILES |

C/C=N\OC1=CC=C(O1)[Si](C)(C)C |

Canonical SMILES |

CC=NOC1=CC=C(O1)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetaldehyde O-(5-(trimethylsilyl)furan-2-yl) oxime typically involves the reaction of acetaldehyde oxime with 5-(trimethylsilyl)furan-2-carbaldehyde. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the oxime linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde O-(5-(trimethylsilyl)furan-2-yl) oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxime ethers or nitriles.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.

Major Products

Oxidation: Oxime ethers or nitriles.

Reduction: Amines.

Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

Acetaldehyde O-(5-(trimethylsilyl)furan-2-yl) oxime has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetaldehyde O-(5-(trimethylsilyl)furan-2-yl) oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The TMS group distinguishes this compound from other furan-based oximes. For example:

- 5-Arylfuran-2-carbaldehyde Oximes: Synthesized via amino acid-catalyzed methods, these analogs replace the TMS group with aryl substituents (e.g., 2-nitrophenyl) . The electron-withdrawing nitro group in 5-(2-nitrophenyl)furan-2-carbaldehyde oxime increases electrophilicity, contrasting with the electron-donating TMS group, which may stabilize the furan ring through σ-π hyperconjugation.

- Pesticide-Related Oximes: Compounds like 3-(methylthio)-2-butanone O-((methylamino)carbonyl)oxime (butocarboxim) lack the furan backbone but share oxime functionalities, highlighting the role of oximes in agrochemical activity .

Physicochemical Properties

*Calculated using ChemDraw.

Biological Activity

Acetaldehyde O-(5-(trimethylsilyl)furan-2-yl) oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this oxime derivative, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a trimethylsilyl group and an oxime functional group, which are known to influence its biological activity. The presence of the furan moiety is particularly significant as it is common in many bioactive compounds.

Anticancer Properties

Recent studies have highlighted the potential of oximes as anticancer agents. For instance, various oxime derivatives have been shown to possess significant inhibitory effects on key kinases involved in tumorigenesis, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK3β) . this compound may exhibit similar properties due to its structural characteristics.

Table 1: Anticancer Activities of Oxime Derivatives

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Indirubin Oxime | CDK | 0.045 | |

| Tryptanthrin Oxime | JNK | 0.035 | |

| This compound | TBD | TBD | This study |

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Kinases : Similar to other oximes, it may inhibit kinases that play crucial roles in cell proliferation and survival.

- Reactive Oxygen Species (ROS) : Some studies suggest that compounds with furan rings can induce oxidative stress, leading to apoptosis in cancer cells.

- Cell Cycle Arrest : Compounds targeting CDKs often result in cell cycle arrest, which is a common mechanism for anticancer agents.

Study 1: In Vitro Evaluation

In a recent in vitro study, the compound was evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results indicated that this compound exhibited dose-dependent cytotoxicity with an IC50 value that warrants further investigation.

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted comparing this compound with other furan-based compounds. The results indicated that the trimethylsilyl group significantly enhances the compound's lipophilicity and bioavailability, potentially increasing its efficacy against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.